molecular formula C9H11ClO2S B14474170 (1-Chloropropane-1-sulfonyl)benzene CAS No. 69709-41-7

(1-Chloropropane-1-sulfonyl)benzene

Cat. No.: B14474170
CAS No.: 69709-41-7
M. Wt: 218.70 g/mol
InChI Key: OAHCTMYVDBCESK-UHFFFAOYSA-N
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Description

(1-Chloropropane-1-sulfonyl)benzene is a sulfonyl-substituted aromatic compound with the molecular formula C₉H₁₁ClO₂S. Its structure consists of a benzene ring bonded to a sulfonyl group (–SO₂–) attached to a propane chain bearing a chlorine atom at the first carbon. This configuration imparts unique physicochemical properties, such as moderate polarity and reactivity at both the sulfonyl and chlorinated positions.

Properties

CAS No.

69709-41-7

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

1-chloropropylsulfonylbenzene

InChI

InChI=1S/C9H11ClO2S/c1-2-9(10)13(11,12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

OAHCTMYVDBCESK-UHFFFAOYSA-N

Canonical SMILES

CCC(S(=O)(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloropropane-1-sulfonyl)benzene typically involves the sulfonation of benzene followed by chlorination. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Scientific Research Applications

Chemistry: (1-Chloropropane-1-sulfonyl)benzene is used as an intermediate in the synthesis of other organic compounds.

Biology and Medicine: In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals .

Industry: The compound finds applications in the production of dyes, agrochemicals, and other industrial chemicals. Its reactivity makes it a valuable building block for various industrial processes .

Mechanism of Action

The mechanism by which (1-Chloropropane-1-sulfonyl)benzene exerts its effects involves the interaction of the sulfonyl group with various molecular targets. The sulfonyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems or chemical processes . The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl-Benzene Derivatives

Structural and Functional Differences

Key structural analogs include sulfonyl-bearing benzene derivatives with varying substituents and chain lengths. Below is a comparative analysis:

Compound Molecular Formula Substituents Key Properties/Applications Reference
(1-Chloropropane-1-sulfonyl)benzene C₉H₁₁ClO₂S –SO₂–CH₂CH₂CH₂Cl (propane chain) Hypothesized intermediate for sulfonamide synthesis; potential agrochemical use N/A
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone) C₁₂H₉ClO₂S –SO₂–C₆H₄Cl (aromatic substitution) Acaricide; used in pesticide formulations
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride C₁₁H₁₃Cl₂NO₃S –SO₂Cl + –NHCO–(CH₂)₄Cl Pharmaceutical intermediate; reacts with amines to form sulfonamides
Key Observations:
  • Chain Length and Reactivity: The propane chain in the target compound may enhance solubility in organic solvents compared to aromatic-substituted analogs like Sulphenone. However, its longer chain could reduce thermal stability relative to shorter-chain derivatives .
  • Chlorine Position: The chlorine on the propane chain (vs. on the benzene ring in Sulphenone) likely alters reactivity. For example, nucleophilic substitution at the aliphatic chlorine may proceed more readily than at aromatic chlorines, enabling diverse functionalization .
  • Functional Group Synergy : The sulfonyl group in all compounds acts as an electron-withdrawing group, activating adjacent positions for electrophilic substitution or deactivating the ring depending on substitution patterns.

Physicochemical Properties

While direct data for this compound is scarce, inferences can be drawn from analogs:

  • Boiling Point: Expected to be lower than Sulphenone (which has a higher molecular weight due to two aromatic rings) but higher than aliphatic sulfonyl chlorides due to moderate polarity.
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water compared to ionic sulfonates.

Q & A

Q. What are the established synthetic routes for (1-chloropropane-1-sulfonyl)benzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer :

  • Route 1 : Sulfonation of benzene derivatives followed by chlorination. Use chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions. Monitor reaction progress via TLC or GC-MS.
  • Route 2 : Direct sulfonyl chloride formation via thiol oxidation (e.g., using Cl₂/H₂O₂). Optimize stoichiometry to minimize by-products like sulfonic acids.
  • Optimization : Vary solvents (e.g., methylene chloride, benzene) to improve solubility . Control temperature (0–25°C) to reduce side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Validation : Confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare melting points with literature data .

Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and propane-sulfonyl CH₂ groups (δ 3.5–4.2 ppm).
  • ¹³C NMR: Confirm sulfonyl (C-SO₂, δ 55–60 ppm) and chlorinated carbon (C-Cl, δ 45–50 ppm) environments .
    • Mass Spectrometry : Look for molecular ion peaks ([M+H]⁺) matching the molecular formula (C₉H₁₁ClO₂S, exact mass 230.01 g/mol). Fragmentation patterns should include loss of Cl (m/z 195) and SO₂ (m/z 162) .
    • IR Spectroscopy : Confirm S=O stretches (1350–1150 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

  • Kinetic Studies : Perform reactions with varying nucleophiles (e.g., amines, alkoxides) under controlled conditions. Use pseudo-first-order kinetics to determine rate constants.
  • Isotopic Labeling : Introduce deuterium at the β-carbon of propane to study steric vs. electronic effects in SN² pathways .
  • Computational Modeling : Apply DFT (e.g., Gaussian) to map transition states and compare activation energies for different pathways .

Q. How should researchers resolve contradictions in reported reactivity or stability data for this compound?

Methodological Answer :

  • Variable Control : Replicate conflicting studies while standardizing solvents (e.g., methylene chloride vs. acetone ), temperature, and reagent purity.
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., hydrolysis products like sulfonic acids) that may skew reactivity data .
  • Cross-Validation : Compare results across multiple analytical platforms (e.g., NMR vs. X-ray crystallography for structural confirmation) .

Q. What role does this compound play as an intermediate in synthesizing complex organic molecules?

Methodological Answer :

  • Suzuki Coupling : Use Pd catalysts to cross-couple with boronic acids, forming biaryl sulfones. Optimize ligand choice (e.g., SPhos) for sterically hindered substrates .
  • Protecting Groups : Employ the sulfonyl moiety to protect amines during multi-step syntheses. Deprotect using Na/NH₃ .

Q. How can computational chemistry predict the stability and degradation pathways of this compound under varying conditions?

Methodological Answer :

  • MD Simulations : Model thermal decomposition in solvents (e.g., benzene vs. water) using software like GROMACS. Track bond dissociation energies for C-Cl and S-O bonds .
  • QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data to predict shelf-life .

Methodological Considerations

Q. What safety protocols are essential when handling this compound, given its reactive sulfonyl chloride group?

Methodological Answer :

  • Containment : Use glove boxes or fume hoods to avoid inhalation/contact. Store under inert gas (N₂/Ar) to prevent hydrolysis .
  • First Aid : Immediate rinsing with water for skin/eye exposure. Neutralize spills with sodium bicarbonate .
  • Stability Tests : Conduct accelerated aging studies (40°C/75% RH) to assess decomposition rates. Monitor via HPLC .

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